2-bromo-N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of a bromine atom, two chlorine atoms, and a methoxy group attached to a benzohydrazide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,5-dichloro-2-methoxybenzaldehyde and 2-bromobenzohydrazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzohydrazides with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound, which may have different functional groups or oxidation states.
Scientific Research Applications
2-bromo-N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
2-bromo-N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as a methoxy group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C15H11BrCl2N2O2 |
---|---|
Molecular Weight |
402.1 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H11BrCl2N2O2/c1-22-14-9(6-10(17)7-13(14)18)8-19-20-15(21)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,20,21)/b19-8+ |
InChI Key |
QUNGQPBUTSQRGV-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.